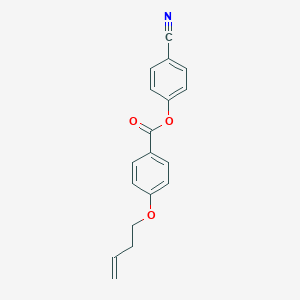

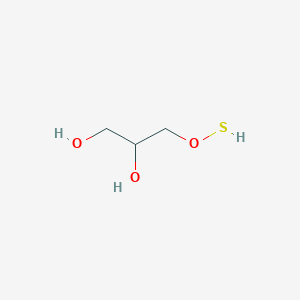

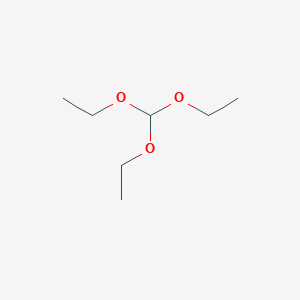

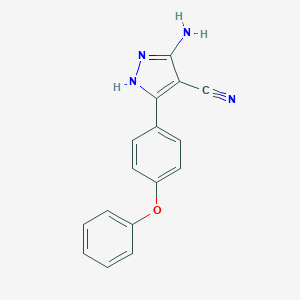

![molecular formula C18H24N2O B045644 N-(3R)-1-氮杂双环[2.2.2]辛-3-基-5,6,7,8-四氢-1-萘甲酰胺 CAS No. 1374226-74-0](/img/structure/B45644.png)

N-(3R)-1-氮杂双环[2.2.2]辛-3-基-5,6,7,8-四氢-1-萘甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide and related compounds involves complex chemical processes. A study by Wishka et al. (2006) describes the discovery of a structurally similar compound, PHA-543,613, as a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), highlighting the compound's synthesis and structure-activity relationship (Wishka et al., 2006). Similarly, Suzuki et al. (1998) explored the synthesis of quinoline and naphthalene derivatives with a 1-azabicyclo[3.3.0]octane moiety, focusing on their muscarinic activity, which provides insights into the synthetic approaches used for such compounds (Suzuki et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds related to N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide has been studied extensively. For instance, the racemic form of a structurally related compound was analyzed by Sonar et al. (2007), revealing insights into the geometric and conformational aspects of the molecule (Sonar et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide derivatives are crucial for understanding their potential applications. Studies such as those by Gryko et al. (2010) on the 1,3-dipolar cycloaddition of naphthalene bisimides offer insights into the reactivity and chemical behavior of related compounds (Gryko et al., 2010).

科学研究应用

治疗认知缺陷的 α7 烟碱型乙酰胆碱受体激动剂

N-(3R)-1-氮杂双环[2.2.2]辛-3-基-5,6,7,8-四氢-1-萘甲酰胺已被确定为 α7 神经元烟碱型乙酰胆碱受体 (α7 nAChR) 的一种新型激动剂,在治疗精神分裂症中的认知缺陷方面显示出潜力。该化合物具有快速穿透大脑、大鼠口服生物利用度高的特点,并且在听觉感觉门控和认知表现模型中显示出疗效 (Wishka 等人,2006).

抗菌活性

对喹诺酮和萘啶类抗菌剂的研究包括与 N-(3R)-1-氮杂双环[2.2.2]辛-3-基-5,6,7,8-四氢-1-萘甲酰胺 相似的化合物。这些化合物已针对各种革兰氏阴性和革兰氏阳性生物进行抗菌活性评估,并针对细菌 DNA 拓扑异构酶进行了测试 (Kiely 等人,1991).

代谢和排泄途径

该化合物的代谢和排泄途径已使用氚标记形式在大鼠和狗中进行研究。这些研究从机理生物转化的角度探讨了氚交换风险的评估 (Shaffer 等人,2006).

治疗认知障碍

另一项研究发现了一种密切相关的化合物作为选择性 α7 烟碱型乙酰胆碱受体激动剂,表明其在治疗与神经系统疾病相关的认知障碍方面的潜力 (Mazurov 等人,2012).

属性

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h3,5,7,14,17H,1-2,4,6,8-12H2,(H,19,21)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUDKGCYXPIZRH-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)N[C@H]3CN4CCC3CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。